molecular formula C9H6Cl2N2 B1316831 2,4-Dichloro-6-methylquinazoline CAS No. 39576-82-4

2,4-Dichloro-6-methylquinazoline

Cat. No. B1316831
CAS RN: 39576-82-4
M. Wt: 213.06 g/mol
InChI Key: VZDVVLXYAOVNRW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylquinazoline is a chemical compound with the molecular formula C9H6Cl2N2 . It is a solid substance with a yellow appearance .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-methylquinazoline is represented by the SMILES notation CC1=CC=C2N=C(Cl)N=C(Cl)C2=C1 . The InChI Key for this compound is VZDVVLXYAOVNRW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-methylquinazoline is a solid substance with a yellow appearance . It has a molecular weight of 213.06 g/mol .

Safety And Hazards

The safety information for 2,4-Dichloro-6-methylquinazoline indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers One paper titled “Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents” discusses the design and synthesis of a series of novel 2,4,6-trisubstituted quinazoline derivatives, which were evaluated for their antiproliferative activity against four human cancer cell lines . This suggests that 2,4-Dichloro-6-methylquinazoline could potentially be used in the development of antitumor agents .

properties

IUPAC Name

2,4-dichloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDVVLXYAOVNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558092
Record name 2,4-Dichloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylquinazoline

CAS RN

39576-82-4
Record name 2,4-Dichloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Oakes, HN Rydon, K Undheim - Journal of the Chemical Society …, 1962 - pubs.rsc.org
2, 4-Diamino-6-methylquinazoline has been synthesised and converted, by side-chain bromination of its dibenzoyl derivative, condensation with ethyl@-aminobenzoate, and removal of …
Number of citations: 25 pubs.rsc.org
PR Marsham, P Chambers, AJ Hayter… - Journal of medicinal …, 1989 - ACS Publications
The synthesis of 16 new lV10-propargylquinazoline antifolates with methylamino, ethylamino,(2-aminoethyl) amino,[2-(dimethylamino) ethyl] amino,(2-hydroxyethyl) amino,(…
Number of citations: 24 pubs.acs.org
H Liu, J Gao, L Maynard, YD Saito… - Journal of the American …, 2004 - ACS Publications
We describe the design, preparation, and properties of two key building blocks of a size-expanded genetic system. Nucleoside analogues of the natural nucleosides dA and dT are …
Number of citations: 179 pubs.acs.org
KS Van Horn, X Zhu, T Pandharkar… - Journal of medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. A structure–…
Number of citations: 73 pubs.acs.org
V Oakes - 1957 - search.proquest.com
The original intention behind the work described in this those was the preparation of analogues of folic and pteroic acid in which the nitrogen atoms of the pteridine nucleus had been …
Number of citations: 0 search.proquest.com
M Okano, J Mito, Y Maruyama, H Masuda… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis and structure–activity relationship studies of a series of 4-aminoquinazoline derivatives led to the identification of (1R,2S)-17, N-[(1R,2S)-2-({2-[(4-chlorophenyl)carbonyl]…
Number of citations: 50 www.sciencedirect.com
MM Barber - 2015 - search.proquest.com
Herein 47 2, 4-disubstituted quinazolines were synthesized and tested against Leishmania donovani intracellular amastigotes. A structure-activity relationship was conducted and lead …
Number of citations: 1 search.proquest.com
Y Mao, N Lin, W Tian, X Han, X Han… - Journal of Medicinal …, 2012 - ACS Publications
More than 50 new diaminoquinazoline derivatives have been synthesized and evaluated in a colon carcinoma cell growth inhibition assay using HCT116 and SW480 cells. Twenty …
Number of citations: 20 pubs.acs.org
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org
CH Wu, JS Song, KH Chang, JJ Jan… - Journal of medicinal …, 2015 - ACS Publications
We have discovered a novel series of quinazoline-based CXCR4 antagonists. Of these, compound 19 mobilized CXCR4 + cell types, including hematopoietic stem cells and endothelial …
Number of citations: 29 pubs.acs.org

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